![molecular formula C16H15F3N2OS B5709070 N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiourea family and is known for its unique properties, which make it an attractive candidate for use in many different research areas.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its high potency and selectivity. This compound is highly effective at inhibiting the growth of cancer cells and has minimal toxicity to healthy cells. However, one of the limitations of using N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its low solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, such as in the treatment of other types of cancer or in the development of new antimicrobial agents. Additionally, more research is needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and its potential side effects.
Conclusion
In conclusion, N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a promising compound with significant potential in the field of medicinal chemistry. Its unique properties make it an attractive candidate for use in many different research areas. With further research, N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea could potentially lead to the development of new and more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 3-(trifluoromethyl)aniline. This reaction takes place in the presence of a suitable catalyst and solvent. The resulting product is then purified, and the final compound is obtained.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound has antitumor, antimicrobial, and antifungal properties. N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been found to be effective in treating certain types of cancer, such as breast and lung cancer.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-8-13(22-2)6-7-14(10)21-15(23)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKATVQDVQTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
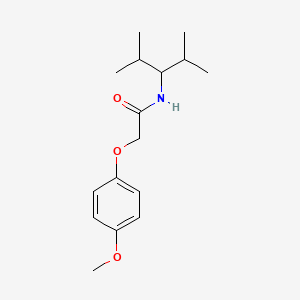
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)
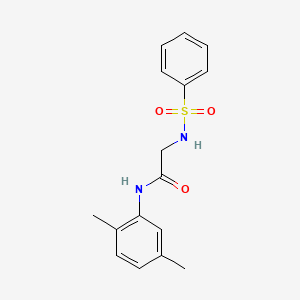
![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
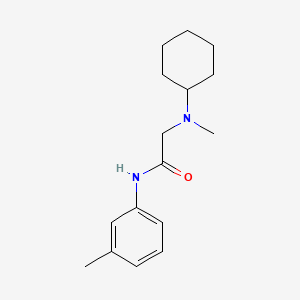
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)
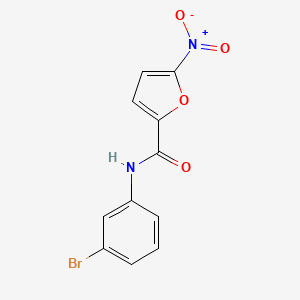
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
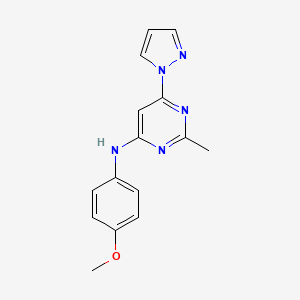
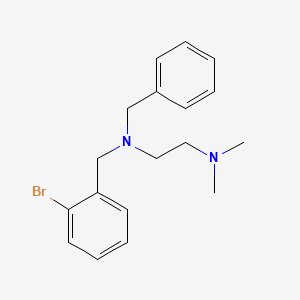
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)